molecular formula C10H20N2O2 B3044855 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one CAS No. 100500-97-8

1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one

Cat. No.: B3044855
CAS No.: 100500-97-8
M. Wt: 200.28 g/mol
InChI Key: SHVSDYLCCKLVGW-UHFFFAOYSA-N
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Description

1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a hydroxypropyl group and a propanone group

Preparation Methods

Chemical Reactions Analysis

1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, leading to modulation of their activity. Additionally, the hydroxypropyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . These interactions result in the compound’s biological effects, such as enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[4-(3-hydroxypropyl)piperazin-1-yl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(14)9-12-6-4-11(5-7-12)3-2-8-13/h13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVSDYLCCKLVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCN(CC1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541389
Record name 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100500-97-8
Record name 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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